3-(3,4-dimethoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
2-methoxy-4-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether typically involves multiple steps:
Formation of the Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-4-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly targeting CDK2, which is crucial for cell cycle regulation and cancer treatment.
Biological Research: The compound’s ability to inhibit specific enzymes makes it useful in studying cellular processes and signaling pathways.
Industrial Applications: Its derivatives are explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity but may differ in their selectivity and potency.
Triazolopyrimidine Derivatives: Similar in structure, these compounds are explored for various biological activities, including antiviral and antimicrobial properties.
Uniqueness
2-methoxy-4-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2 compared to other similar compounds .
Properties
Molecular Formula |
C15H14N6O2 |
---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H14N6O2/c1-20-14-10(7-17-20)15-19-18-13(21(15)8-16-14)9-4-5-11(22-2)12(6-9)23-3/h4-8H,1-3H3 |
InChI Key |
SGTNTUICMAWADE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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